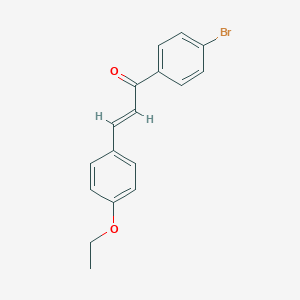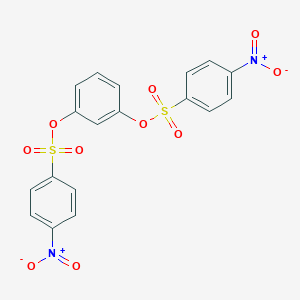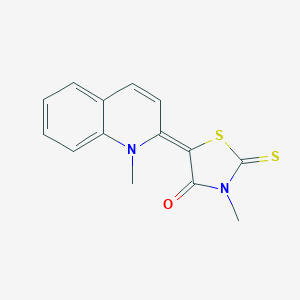![molecular formula C11H10N2O2S B411969 (5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B411969.png)
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a chemical compound known for its unique structure and diverse applications in various fields of science. This compound belongs to the class of imidazolidinones, which are characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of the methoxybenzylidene group adds to its chemical versatility and potential for various reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 2-methoxybenzaldehyde with thiourea under specific conditions. One common method is the Knoevenagel condensation, where 2-methoxybenzaldehyde reacts with thiourea in the presence of a base such as piperidine in ethanol . The reaction mixture is heated under reflux, and the product is obtained after cooling and filtration.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
科学的研究の応用
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors for metals.
作用機序
The mechanism of action of (5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the inhibition of cell cycle regulatory proteins such as CDK6 . The compound’s structure allows it to form stable complexes with these targets, disrupting their normal function and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide: Another Schiff base with similar structural features and applications as a corrosion inhibitor.
3-bromo-N′-(2-methoxybenzylidene)benzohydrazide: A hydrazone compound with comparable chemical properties and biological activities.
Uniqueness
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to its unique imidazolidinone ring structure combined with the methoxybenzylidene group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H10N2O2S |
|---|---|
分子量 |
234.28g/mol |
IUPAC名 |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H10N2O2S/c1-15-9-5-3-2-4-7(9)6-8-10(14)13-11(16)12-8/h2-6H,1H3,(H2,12,13,14,16)/b8-6- |
InChIキー |
HAZHCCPUFOGUFI-VURMDHGXSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=S)N2 |
SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=S)N2 |
正規SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B411891.png)
![(E)-N-[3-METHYL-1-(1-METHYL-1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE](/img/structure/B411896.png)
![Bis[4-(dimethylamino)phenyl]methanone {2,4-bisnitrophenyl}hydrazone](/img/structure/B411897.png)
![N-[(4-bromophenyl)diazenyl]-4-nitroaniline](/img/structure/B411898.png)
![N'-[1-(1-adamantyl)ethylidene]-2-aminobenzohydrazide](/img/structure/B411900.png)

![N-ethyl-N-[4-(4-{ethyl[(2,4,6-triisopropylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4,6-triisopropylbenzenesulfonamide](/img/structure/B411902.png)
![1-Adamantyl 10-{[(1-adamantyloxy)carbonyl]amino}decylcarbamate](/img/structure/B411903.png)
![(5E)-2-anilino-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B411907.png)
![N'-[1-(1-adamantyl)ethylidene]benzohydrazide](/img/structure/B411908.png)


![(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B411911.png)
